The compound is classified under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. Its unique structure makes it a candidate for various chemical reactions and potential applications in drug development. The compound can be identified by its CAS number 1286704-02-6 and has been documented in chemical databases such as PubChem and BenchChem .
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide typically involves several key steps:
The entire process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high purity and yield.
The molecular formula for 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide is , with a molecular weight of approximately 345.4 g/mol. The structure can be represented using various chemical notation systems:
InChI=1S/C17H19N3O3S/c18-13(9-20)12(19)10-14(21)11(15(22)16(12)17)6(7)8(23)24/h6,8,10H,1-5H2,(H,18,19)(H,20,21)
This structure highlights the presence of multiple functional groups that contribute to its reactivity and potential biological activity .
The compound can undergo various chemical reactions due to its functional groups:
The mechanism of action for 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide involves its interaction with specific biological targets such as enzymes or receptors. It may modulate enzyme activity or receptor signaling pathways, leading to various biological effects including anti-inflammatory or anticancer activities. The exact molecular pathways are still under investigation but are crucial for understanding its therapeutic potential.
While specific physical properties like melting point or boiling point are not widely documented in available sources, general characteristics can include:
The compound's reactivity is influenced by its functional groups:
These properties are essential for predicting behavior in biological systems and during chemical reactions .
The compound has several notable applications:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: